molecular formula C23H24N4O2 B11016762 2-hydroxy-N-{2-[1-(2-methylpropyl)-1H-benzimidazol-2-yl]ethyl}quinoline-4-carboxamide

2-hydroxy-N-{2-[1-(2-methylpropyl)-1H-benzimidazol-2-yl]ethyl}quinoline-4-carboxamide

Cat. No.: B11016762
M. Wt: 388.5 g/mol
InChI Key: GNGBLOHXCKOZSG-UHFFFAOYSA-N
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Description

2-hydroxy-N-{2-[1-(2-methylpropyl)-1H-benzimidazol-2-yl]ethyl}quinoline-4-carboxamide is a complex organic compound that belongs to the class of quinoline derivatives. This compound is characterized by its unique structure, which includes a quinoline core, a benzimidazole moiety, and a carboxamide group. It is of significant interest in various fields of scientific research due to its potential biological and pharmacological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-hydroxy-N-{2-[1-(2-methylpropyl)-1H-benzimidazol-2-yl]ethyl}quinoline-4-carboxamide typically involves multi-step organic reactions. The process begins with the preparation of the quinoline core, followed by the introduction of the benzimidazole moiety and the carboxamide group. Common reagents used in these reactions include quinoline derivatives, benzimidazole precursors, and carboxylic acid derivatives. The reaction conditions often involve the use of catalysts, solvents, and controlled temperatures to ensure the desired product is obtained with high yield and purity .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. Techniques such as continuous flow synthesis and automated reaction systems can be employed to streamline the production process. Additionally, purification methods such as crystallization, chromatography, and recrystallization are used to obtain the compound in its pure form .

Chemical Reactions Analysis

Types of Reactions

2-hydroxy-N-{2-[1-(2-methylpropyl)-1H-benzimidazol-2-yl]ethyl}quinoline-4-carboxamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide, potassium permanganate), reducing agents (e.g., sodium borohydride, lithium aluminum hydride), and nucleophiles (e.g., amines, thiols). The reaction conditions typically involve controlled temperatures, specific solvents, and catalysts to facilitate the desired transformations .

Major Products Formed

The major products formed from these reactions include various quinoline derivatives, benzimidazole derivatives, and substituted carboxamides. These products can exhibit different biological and pharmacological activities, making them valuable for further research and development .

Mechanism of Action

The mechanism of action of 2-hydroxy-N-{2-[1-(2-methylpropyl)-1H-benzimidazol-2-yl]ethyl}quinoline-4-carboxamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes, receptors, and other proteins, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in disease processes, thereby exerting its therapeutic effects .

Comparison with Similar Compounds

Similar Compounds

Similar compounds to 2-hydroxy-N-{2-[1-(2-methylpropyl)-1H-benzimidazol-2-yl]ethyl}quinoline-4-carboxamide include:

Uniqueness

What sets this compound apart from similar compounds is its unique combination of structural features, which confer distinct biological and pharmacological properties. The presence of both the quinoline and benzimidazole moieties, along with the carboxamide group, allows for diverse interactions with molecular targets, making it a versatile compound for various applications .

Properties

Molecular Formula

C23H24N4O2

Molecular Weight

388.5 g/mol

IUPAC Name

N-[2-[1-(2-methylpropyl)benzimidazol-2-yl]ethyl]-2-oxo-1H-quinoline-4-carboxamide

InChI

InChI=1S/C23H24N4O2/c1-15(2)14-27-20-10-6-5-9-19(20)25-21(27)11-12-24-23(29)17-13-22(28)26-18-8-4-3-7-16(17)18/h3-10,13,15H,11-12,14H2,1-2H3,(H,24,29)(H,26,28)

InChI Key

GNGBLOHXCKOZSG-UHFFFAOYSA-N

Canonical SMILES

CC(C)CN1C2=CC=CC=C2N=C1CCNC(=O)C3=CC(=O)NC4=CC=CC=C43

Origin of Product

United States

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